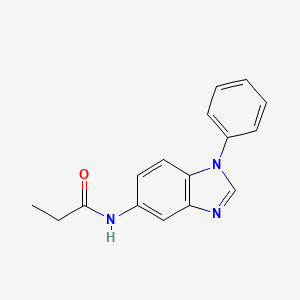![molecular formula C21H16N2OS B5753259 N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide](/img/structure/B5753259.png)
N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide, also known as FAB, is a chemical compound that has been used in scientific research for several years. This compound is a fluorescent probe that is widely used for the detection of thiols in biological systems. FAB is a highly sensitive and selective probe that has been used in various applications, including the detection of reactive oxygen species, protein thiols, and glutathione.
作用機序
N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide works by reacting with thiols to form a fluorescent adduct. The reaction between N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide and thiols is based on the Michael addition reaction, which involves the nucleophilic attack of the thiol on the carbon atom of the isothiocyanate group. The resulting adduct emits fluorescence upon excitation with light of a specific wavelength.
Biochemical and physiological effects:
N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide has been shown to have minimal biochemical and physiological effects on cells and tissues. Studies have shown that N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide does not affect the viability or proliferation of cells, nor does it affect the function of proteins or enzymes. N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide is also non-toxic and has low cytotoxicity, making it a safe and reliable probe for biological applications.
実験室実験の利点と制限
One of the main advantages of N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide is its high sensitivity and selectivity for thiols. N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide has been shown to detect thiols at concentrations as low as nanomolar levels. N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide is also easy to use and can be applied to a wide range of biological and environmental samples. However, N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide has some limitations, including its relatively low yield of synthesis and its sensitivity to pH and temperature changes. N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide is also sensitive to interference from other reactive species, which can affect its accuracy and specificity.
将来の方向性
There are several future directions for the use of N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide in scientific research. One possible direction is the development of N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide-based sensors for the detection of thiols in vivo. Another direction is the use of N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide in the study of oxidative stress and redox signaling pathways. N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide can also be used in the development of new drugs and therapies for diseases that involve thiol-mediated processes. Additionally, N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide can be used in the study of environmental pollution and the detection of thiols in contaminated water and soil samples.
合成法
The synthesis of N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide involves the reaction between 9H-fluorene-3-amine and benzoyl isothiocyanate. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. The yield of the reaction is typically around 50%.
科学的研究の応用
N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide has been extensively used in scientific research for the detection of thiols in biological systems. Thiols are important biomolecules that play a crucial role in various physiological processes such as metabolism and cell signaling. N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide has been used to detect thiols in various biological samples, including cells, tissues, and blood plasma. N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide has also been used to detect thiols in environmental samples such as water and soil.
特性
IUPAC Name |
N-(9H-fluoren-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-20(14-6-2-1-3-7-14)23-21(25)22-17-11-10-16-12-15-8-4-5-9-18(15)19(16)13-17/h1-11,13H,12H2,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUQGMLAONEGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9H-fluoren-3-ylcarbamothioyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5753182.png)




![1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime](/img/structure/B5753215.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide](/img/structure/B5753218.png)


![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5753236.png)
![1'-allyl-6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5753240.png)
![3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5753251.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide](/img/structure/B5753253.png)
